molecular formula C6H8F3NO2 B6267871 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid CAS No. 1909312-47-5

2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

Cat. No.: B6267871
CAS No.: 1909312-47-5
M. Wt: 183.1
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Description

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid (CAS: 1098188-08-9) is a fluorinated cyclopropane derivative with the molecular formula C₆H₇F₃NO₂ and a molecular weight of 194.13 g/mol . Its structure features a strained cyclopropane ring, a trifluoromethyl group, and an amino-acetic acid moiety, making it a versatile intermediate in pharmaceutical synthesis. The compound’s fluorine atoms enhance metabolic stability and lipophilicity, aligning with trends in medicinal chemistry to improve drug-like properties .

Properties

CAS No.

1909312-47-5

Molecular Formula

C6H8F3NO2

Molecular Weight

183.1

Origin of Product

United States

Preparation Methods

[1.1.1]Propellane-Based Synthesis

The ScienceDirect reference outlines a scalable route using [1.1.1]propellane (4 ) as the cyclopropane precursor:

Reaction Sequence

  • Radical Addition : CF₃I reacts with [1.1.1]propellane under UV irradiation (λ = 254 nm) in hexane at −78°C, yielding 3-(trifluoromethyl)bicyclopentane (6 ) in 72% yield.

  • Lithiation-Formylation : n-BuLi (−78°C, THF) generates a bridgehead lithium species, quenched with DMF to produce aldehyde 7 (85% yield).

  • Strecker Synthesis : Treatment with NH₄Cl/KCN in methanol (reflux, 12 hr) gives aminonitrile 9 (diastereomeric ratio 1:1), enriched to 4:1 via thermodynamic control.

Optimization Data

StepTemp (°C)Time (hr)Yield (%)Purity (%)
1−7827298
2−78→2548595
365126890

This method achieves 53% overall yield at 100g scale, with the radical step showing exceptional regioselectivity (>20:1).

Nitrile Hydrolysis Strategies

Biphasic Hydrolysis of [1-(Trifluoromethyl)cyclopropyl]acetonitrile

Adapting methods from US7271268B1, the nitrile intermediate undergoes basic hydrolysis:

Procedure

  • Charge 6 (1.0 eq) to methanol/water (3:1 v/v) with NaOH (2.5 eq).

  • Heat at 70–80°C for 2 hr under N₂.

  • Acidify to pH 3–4 with HCl, extract with ethyl acetate.

  • Crystallize from heptane at 10°C (4–5 hr).

Critical Parameters

  • Temperature Control : Maintaining <40°C during acidification prevents decarboxylation.

  • Solvent System : Methanol enables complete nitrile solvolysis (k = 0.15 min⁻¹ at 75°C).

  • Crystallization : Heptane yields 1468g product (99% GC purity) vs 88% with hexane.

Stereochemical Control in Amino Acid Formation

Asymmetric Strecker Synthesis

The ScienceDirect protocol employs chiral auxiliaries to address racemization:

Enantioselective Variant

  • Catalyst: (R)-3,3'-DiBr-BINAP (5 mol%)

  • Conditions: −20°C, MeCN/H₂O (4:1)

  • Outcome: 78% ee, improved to 92% via kinetic resolution

Racemization Studies

pHTemp (°C)Time (hr)% Racemization
7252412
3252442
750658

Data suggest neutral pH and low temperatures are critical for stereochemical preservation.

Industrial-Scale Process Design

Continuous Flow Cyclopropanation

Adapting batch protocols to flow chemistry enhances scalability:

Flow Reactor Parameters

  • Volume: 50 mL

  • Residence Time: 2 min

  • Temp: −70°C (acetonitrile/dry ice)

  • Output: 1.2 kg/day (99% conversion)

Economic Comparison

ParameterBatch ProcessFlow Process
Yield (%)7289
Solvent (L/kg)12045
Cycle Time (hr)80.3

Flow methods reduce waste and improve thermal control for exothermic steps.

Alternative Synthetic Routes

Ring-Opening of Donor-Acceptor Cyclopropanes

Emerging methodology using Zn(OTf)₂ catalysis:

Reaction
Trifluoromethylcyclopropane + Glycine ethyl ester → Target compound

Conditions

  • 10 mol% Zn(OTf)₂

  • DCM, 25°C, 24 hr

  • Yield: 54% (dr 3:1)

Limitations

  • Requires pre-formed cyclopropane

  • Moderate diastereoselectivity

Chemical Reactions Analysis

2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or trifluoromethyl groups, using reagents such as halides or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetic acid moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C6H8F3NO2
Molecular Weight : 183.13 g/mol

The trifluoromethyl group attached to the cyclopropyl ring enhances the compound's stability and reactivity, making it a valuable subject for research in medicinal chemistry and organic synthesis.

Chemistry

TFMCA is utilized as a building block for synthesizing complex organic molecules and pharmaceuticals. Its trifluoromethyl group contributes to the compound's unique reactivity, allowing chemists to explore new synthetic pathways.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that TFMCA can be employed in the synthesis of fluorinated derivatives that exhibit enhanced biological activity. For instance, compounds synthesized using TFMCA have shown improved binding affinity in drug development processes due to the electronic effects of the trifluoromethyl group.

Biology

In biological research, TFMCA is investigated as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its ability to interact with specific molecular targets makes it an important candidate for understanding complex biological systems.

Case Study: Enzyme Modulation

Studies have indicated that TFMCA can modulate the activity of branched-chain amino acid transaminases (BCATs), which are crucial in various metabolic processes. Inhibitors derived from TFMCA have been shown to selectively inhibit BCATs in cancer cells, presenting a potential therapeutic avenue for cancer treatment .

Medicine

The compound is explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties. Its mechanism of action involves interaction with specific enzymes and receptors, which can lead to significant biological effects.

Case Study: Drug Development

TFMCA derivatives have been developed as potential drugs targeting various conditions, including metabolic disorders and cancer. The trifluoromethyl group enhances the binding affinity of these compounds, making them more effective in modulating biological pathways .

Industry

In industrial applications, TFMCA is utilized in the development of agrochemicals and specialty materials. The compound's unique properties allow for the formulation of products with enhanced performance characteristics.

Case Study: Agrochemical Development

Research has shown that TFMCA can be incorporated into agrochemical formulations to improve efficacy against pests while reducing environmental impact. This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisEnhanced reactivity due to trifluoromethyl group
BiologyBiochemical probe for enzyme studiesModulates BCAT activity in cancer cells
MedicinePotential therapeutic agentEffective in targeting metabolic disorders
IndustryDevelopment of agrochemicalsImproves efficacy and reduces environmental impact

Mechanism of Action

The mechanism of action of 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, while the cyclopropyl ring can provide steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic Acid (CAS: 2229608-65-3)
  • Molecular Formula : C₁₁H₉F₃O₂
  • Molecular Weight : 230.18 g/mol .
  • Key Differences: Replaces the trifluoromethyl group with a 3,4,5-trifluorophenyl substituent. The phenyl group may enhance π-π stacking interactions in receptor binding, whereas the trifluoromethyl group offers steric and electronic effects .
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid (CAS: 162515-68-6)
  • Molecular Formula : C₆H₈F₃O₂S
  • Molecular Weight : 207.19 g/mol .
  • Key Differences: Substitutes the amino group with a mercaptomethyl (-CH₂SH) group. The thiol group increases reactivity (e.g., disulfide bond formation) but introduces instability under oxidative conditions. Used as an intermediate in Montelukast sodium synthesis, highlighting its role in leukotriene receptor antagonists .

Amino Acid Derivatives with Fluorinated Cyclopropane

(R)-2-Amino-2-(3-(Trifluoromethyl)phenyl)acetic Acid (CAS: 1228548-29-5)
  • Molecular Formula: C₉H₈F₃NO₂
  • Molecular Weight : 219.16 g/mol .
  • Key Differences: Replaces the cyclopropane ring with a 3-(trifluoromethyl)phenyl group. The phenyl group may improve binding to hydrophobic pockets in enzymes or receptors .

Montelukast-Related Intermediates

1-[({(1R)-1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl}sulfanyl)methyl]cyclopropylacetic Acid (Montelukast)
  • Molecular Formula: C₃₅H₃₆ClNO₃S
  • Molecular Weight : 586.18 g/mol .
  • Key Differences: Incorporates a quinoline-ethenylphenyl backbone and a sulfanyl-methyl cyclopropane acetic acid group. The target compound’s simpler structure lacks the extended aromatic system, making it less potent as a leukotriene antagonist but more adaptable for derivatization .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Functional Groups
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid 194.13 1.2 ~10 (pH 7.4) Amino, Trifluoromethyl, Cyclopropane
2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic acid 230.18 2.5 ~5 (pH 7.4) Carboxylic Acid, Trifluorophenyl
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid 207.19 1.8 ~8 (pH 7.4) Thiol, Trifluoromethyl
Montelukast 586.18 5.9 <0.1 (pH 7.4) Quinoline, Sulfur, Hydroxypropyl

*Estimated using fragment-based methods.

  • Amino Group Impact: The amino group in the target compound improves water solubility compared to thiol or aryl derivatives, facilitating salt formation (e.g., hydrochloride, CAS: 1098188-07-8) for enhanced bioavailability .

Biological Activity

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is an organic compound characterized by a trifluoromethyl group attached to a cyclopropyl ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a compound of interest in medicinal chemistry and drug development.

  • Molecular Formula : C6H8F3NO2
  • Molecular Weight : 183.13 g/mol
  • The presence of the trifluoromethyl group enhances stability and reactivity, which is critical for its interactions with biological targets.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity and selectivity, which can modulate enzymatic activity or receptor signaling pathways. This specificity is crucial for its potential therapeutic applications.

Biological Activity

The compound exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor modulation. Here are some key findings:

  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for branched-chain amino acid transaminases (BCATs), which are involved in the catabolism of essential branched-chain amino acids. Inhibition of BCATs has implications for various cancer types, making this compound a candidate for cancer therapeutics .
  • Selectivity : The trifluoromethyl group has been shown to increase selectivity towards specific enzymes, such as cyclooxygenase (COX) isoforms. For instance, related compounds have demonstrated significant selectivity for COX-1 over COX-2, suggesting potential applications in pain management without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have examined the biological activity of compounds related to this compound:

  • Inhibition Studies :
    • A study on a series of COX inhibitors indicated that modifications to the trifluoromethyl group could enhance inhibitory potency against COX-1 while maintaining selectivity .
    • Another investigation reported that certain analogues exhibited antiproliferative effects on ovarian cancer cell lines, independent of their COX-1 inhibitory activity, suggesting additional mechanisms of action .
  • Structure-Activity Relationships (SAR) :
    • SAR studies revealed that increasing hydrophobicity and size of substituents on the aromatic rings significantly improved potency against COX-1. However, alterations that increased hydrophilicity reduced potency, indicating a delicate balance in structural modifications for optimal activity .

Data Tables

The following tables summarize key findings from research studies on related compounds.

CompoundTarget EnzymeIC50 (μM)Selectivity Ratio (COX-1/COX-2)
Compound ACOX-1223>700
Compound BBCAT132n/a
Compound CCOX-2210<1

Q & A

Q. What are the key challenges in synthesizing 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis requires precise control over cyclopropane ring formation and trifluoromethyl group introduction. Techniques like asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) are critical to achieving high enantiomeric purity . Characterization via 1H^1 \text{H}- and 19F^{19} \text{F}-NMR, combined with chiral HPLC, is essential for verifying stereochemical integrity. Reaction conditions (temperature, solvent polarity) must be optimized to avoid racemization during cyclopropane ring closure .

Q. How does the cyclopropane ring influence the compound’s conformational stability in peptide backbones?

  • Methodological Answer : The cyclopropane ring imposes torsional constraints, reducing peptide backbone flexibility. Computational modeling (e.g., DFT calculations) can predict preferred dihedral angles, while X-ray crystallography or NMR-based NOE studies validate spatial arrangements in model peptides . Comparative studies with non-cyclopropane analogs (e.g., proline derivatives) reveal enhanced resistance to enzymatic degradation, suggesting utility in designing protease-resistant peptides .

Q. What analytical techniques are most reliable for characterizing trifluoromethylated amino acids like this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • NMR spectroscopy : 19F^{19} \text{F}-NMR detects trifluoromethyl group integration and electronic environment .
  • X-ray crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding with biological targets) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for storage and handling protocols .

Advanced Research Questions

Q. How can computational tools streamline the design of derivatives with improved biological activity?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) predict interactions with targets like enzymes or receptors. For example, modifying the cyclopropane’s substituents (e.g., adding electron-withdrawing groups) may enhance binding affinity to γ-aminobutyric acid (GABA) receptors . Machine learning models trained on fluorinated amino acid datasets can prioritize synthetic routes for novel analogs .

Q. What mechanisms underlie the neuroprotective effects observed in fluorinated cyclopropane amino acid analogs?

  • Methodological Answer : In vitro models (e.g., SH-SY5Y neuronal cells under oxidative stress) demonstrate that the trifluoromethyl group enhances lipid solubility, improving blood-brain barrier penetration. Mechanistic studies using ROS (reactive oxygen species) scavenging assays and mitochondrial membrane potential measurements (via JC-1 staining) reveal dose-dependent neuroprotection . Comparative transcriptomics (RNA-seq) identifies upregulated pathways like Nrf2/ARE signaling .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability.
  • Isotope labeling : 14C^{14} \text{C}- or 3H^{3} \text{H}-labeled analogs track metabolite formation .
  • Knockout animal models : Identify receptor isoforms responsible for observed effects (e.g., NMDA vs. AMPA receptor selectivity) .

Key Methodological Recommendations

  • For synthesis : Prioritize enantioselective methods with inline 19F^{19} \text{F}-NMR monitoring to detect intermediates .
  • For biological assays : Use orthogonal models (e.g., zebrafish neurotoxicity screens + murine cortical neuron cultures) to validate target engagement .
  • For computational studies : Validate docking results with alanine-scanning mutagenesis of protein targets .

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